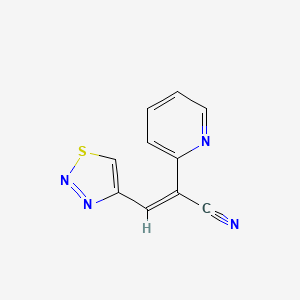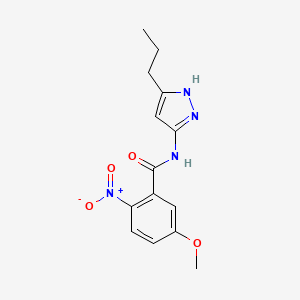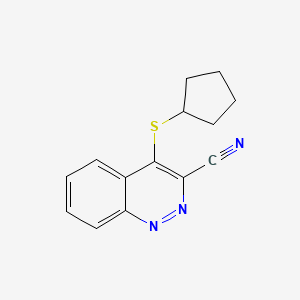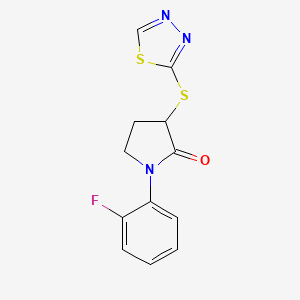
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile, also known as PTEN inhibitor compound III, is a chemical compound that has been studied for its potential applications in scientific research. This compound has garnered interest due to its ability to inhibit the activity of the PTEN enzyme, which is involved in regulating cell growth and division.
Wirkmechanismus
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile inhibits the activity of the (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile enzyme by binding to its active site. This prevents (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile from dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is involved in signaling pathways that regulate cell growth and survival. By inhibiting (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile activity, (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile can increase levels of PIP3, which can promote cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile can increase levels of PIP3 and activate downstream signaling pathways involved in cell growth and survival. This can lead to increased cell proliferation and survival. In addition, (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile has been shown to enhance the efficacy of chemotherapy drugs in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile has the advantage of being a specific inhibitor of the (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile enzyme, which can be useful in studying the role of (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile in various biological processes. However, its effects on cell growth and survival can be variable and dependent on the cell type and context. In addition, (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile. One area of interest is its potential as an anti-cancer agent, either alone or in combination with chemotherapy drugs. Another area of interest is its role in regulating other biological processes beyond cell growth and survival, such as metabolism and immune function. Further studies are needed to fully understand the potential applications and limitations of (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile in scientific research.
Synthesemethoden
The synthesis of (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile has been described in literature. One method involves the reaction of 2-bromopyridine with potassium thiocyanate to form 2-pyridinethiol, which is then reacted with 2-bromo-1,3-propadiene to form (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile. Another method involves the reaction of 2-pyridinethiol with 2-bromoacetonitrile and sodium azide to form (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile.
Wissenschaftliche Forschungsanwendungen
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile has been studied for its potential applications in scientific research. Its ability to inhibit the activity of the (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile enzyme has been of interest, as (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile is a tumor suppressor gene that is frequently mutated in cancer. Inhibition of (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile activity has been shown to promote cell growth and survival, which can contribute to cancer development. By inhibiting (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile activity, (E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile may have potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4S/c11-6-8(5-9-7-15-14-13-9)10-3-1-2-4-12-10/h1-5,7H/b8-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTNNIUQQZMFNW-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=CC2=CSN=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=C\C2=CSN=N2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-pyridin-2-yl-3-(thiadiazol-4-yl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline](/img/structure/B7553341.png)


![[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone](/img/structure/B7553361.png)
![3-[2-(6-Fluoro-1-methylbenzimidazol-2-yl)ethylamino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7553368.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-5-ethyl-N-methylfuran-2-carboxamide](/img/structure/B7553376.png)
![3,5-Dimethyl-4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7553389.png)
![2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7553405.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-7H-purin-6-amine](/img/structure/B7553411.png)

![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B7553421.png)
![4-tert-butyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7553426.png)
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B7553442.png)